molecular formula C9H7ClN2O B13144279 7-Chloro-methyl-1H-quinoxalin-2-one CAS No. 82019-33-8

7-Chloro-methyl-1H-quinoxalin-2-one

Cat. No.: B13144279
CAS No.: 82019-33-8
M. Wt: 194.62 g/mol
InChI Key: CBQGUVKDQCRXLY-UHFFFAOYSA-N
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Description

7-Chloro-methyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-methyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one. One common method is the direct C–H functionalization at the C3 position using various catalysts and reagents. For instance, the use of di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT) has been reported . This method allows for the selective alkylation of quinoxalin-2-one with hydrocarbons.

Industrial Production Methods

Industrial production of this compound may involve multi-component reactions (MCRs) that are efficient and atom-economic. These reactions can be carried out in a single pot, producing the desired product with high yields and minimal waste . The use of heterogeneous catalysts, such as metal oxides and graphene-based composites, is also common in industrial settings due to their recyclability and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-methyl-1H-quinoxalin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl peroxybenzoate (TBPB).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chloro-methyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of quinoxalin-2-one derivatives with additional functional groups.

    Reduction: Formation of reduced quinoxalin-2-one derivatives.

    Substitution: Formation of substituted quinoxalin-2-one derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 7-Chloro-methyl-1H-quinoxalin-2-one involves its interaction with various molecular targets and pathways. The compound can induce cell cycle arrest and apoptosis in cancer cells by targeting specific proteins and enzymes involved in cell proliferation . Additionally, it can modulate the activity of enzymes involved in metabolic pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

7-Chloro-methyl-1H-quinoxalin-2-one can be compared with other quinoxalin-2-one derivatives:

    Quinoxalin-2-one: The parent compound without the chloro-methyl group. It has similar biological activities but may have different reactivity and applications.

    3-Methylquinoxalin-2-one: A derivative with a methyl group at the 3rd position.

    6-Chloroquinoxalin-2-one: A derivative with a chloro group at the 6th position.

Properties

CAS No.

82019-33-8

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

7-chloro-1-methylquinoxalin-2-one

InChI

InChI=1S/C9H7ClN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-5H,1H3

InChI Key

CBQGUVKDQCRXLY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)N=CC1=O

Origin of Product

United States

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